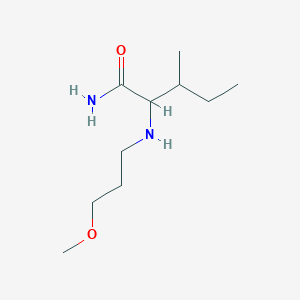
2-(3-Methoxypropylamino)-3-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxypropylamino)-3-methylpentanamide is an organic compound with a complex structure that includes both amine and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropylamino)-3-methylpentanamide typically involves the reaction of 3-methoxypropylamine with a suitable acyl chloride or anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxypropylamino)-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
2-(3-Methoxypropylamino)-3-methylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxypropylamino)-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methoxypropylamino)-5-nitropyridine
- 4-(3-Methoxypropylamino)pent-3-en-2-one
- 2-(3-Methoxypropylamino)cyclohex-2-en-1-ylideneacetate
Uniqueness
2-(3-Methoxypropylamino)-3-methylpentanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of amine and amide groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H22N2O2 |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-(3-methoxypropylamino)-3-methylpentanamide |
InChI |
InChI=1S/C10H22N2O2/c1-4-8(2)9(10(11)13)12-6-5-7-14-3/h8-9,12H,4-7H2,1-3H3,(H2,11,13) |
Clé InChI |
BRAZSBOXGKUENM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)N)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
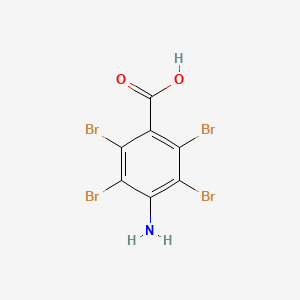
![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
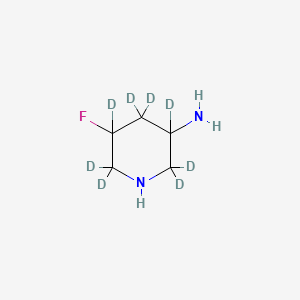
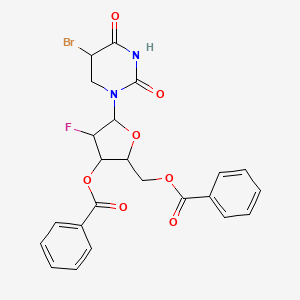
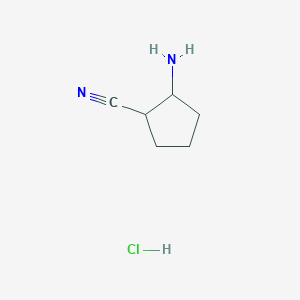
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)


![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
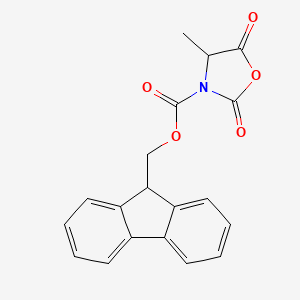
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
